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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-4-ol

Cat. No.: B1445372 Get Quote

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous

biologically active compounds with applications ranging from antimicrobial to anticancer and

anti-inflammatory agents.[1] The strategic incorporation of fluorine into pharmacologically active

molecules is a cornerstone of modern medicinal chemistry, often leading to profound

improvements in metabolic stability, membrane permeability, binding affinity, and overall

pharmacokinetic profiles.[2][3] The target molecule, 7-Fluoro-1,5-naphthyridin-4-ol, combines

these two valuable features. As a structural analog of 4-hydroxyquinoline (a key

pharmacophore in many quinolone antibiotics), it represents a promising template for the

development of novel therapeutics.[4] This guide provides a comprehensive overview of the

primary synthetic route to this molecule, grounded in established chemical principles and

supported by field-proven methodologies, designed for researchers and professionals in drug

development.

Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 7-Fluoro-1,5-naphthyridin-4-ol points to the Gould-Jacobs

reaction as the most direct and efficient synthetic strategy.[1][4] This classical reaction builds

the 4-hydroxypyridinone ring by cyclizing an aniline or, in this case, an aminopyridine

derivative.

The core disconnection breaks the C4-C4a and N1-C8a bonds, revealing two key building

blocks: a fluorinated 3-aminopyridine and a three-carbon electrophile, typically derived from a
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malonic ester. This leads to our forward-synthesis plan, which is a two-stage process:

Synthesis of the Key Precursor: Preparation of 3-Amino-5-fluoropyridine.

Annulation of the Second Ring: Condensation with a malonic ester derivative followed by

high-temperature intramolecular cyclization to construct the 7-Fluoro-1,5-naphthyridin-4-ol
core.
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Forward Synthesis

7-Fluoro-1,5-naphthyridin-4-ol

Gould-Jacobs Disconnection
(C4-C4a, N1-C8a bonds)

Key Precursors

3-Amino-5-fluoropyridine Diethyl Ethoxymethylenemalonate
(DEEM)

Stage 1: Condensation

Reacts with

Vinylogous Amide Intermediate

Forms

Stage 2: Thermal Cyclization

Target: 7-Fluoro-1,5-naphthyridin-4-ol

Yields
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Gould-Jacobs Reaction Mechanism

3-Amino-5-fluoropyridine

Nucleophilic Attack

DEEM

Intermediate (Vinylogous Amide)

-EtOH

6π Electrocyclization

E

Heat (~250 °C)
Dowtherm A

Cyclized Intermediate

Tautomerization
(Aromatization)

Product Core
(Ethyl 7-fluoro-4-hydroxy-1,5-
naphthyridine-3-carboxylate)

Hydrolysis & Decarboxylation
(Optional Step)

Final Product
(7-Fluoro-1,5-naphthyridin-4-ol)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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